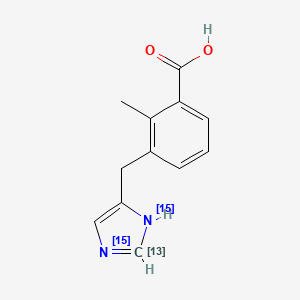

3-Carboxy Detomidine-13C,15N2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Carboxy Detomidine-13C,15N2: is a stable isotope-labeled derivative of detomidine, a sedative and analgesic drug commonly used in veterinary medicine. The stable isotope labeling of this compound allows for its use in pharmacokinetic and metabolic studies, as well as in the development of new drugs.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy Detomidine-13C,15N2 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the detomidine molecule. The process typically starts with the synthesis of the labeled imidazole ring, followed by its attachment to the benzene ring.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control, flexible batch sizes, and prompt delivery to meet the needs of global customers.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Carboxy Detomidine-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products:

Oxidation: Formation of oxides.

Reduction: Formation of alcohols.

Substitution: Formation of substituted imidazole derivatives.

Applications De Recherche Scientifique

Chemistry: 3-Carboxy Detomidine-13C,15N2 is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) studies to investigate the structure, reaction mechanism, and kinetics of compounds.

Biology: In biological research, the compound is used to study metabolic pathways in vivo due to its stable isotope labeling, which allows for safe and accurate tracking of metabolic processes.

Medicine: The compound is used in pharmacokinetic and metabolic studies to understand the behavior of detomidine in the body. It also aids in the development of new drugs by providing insights into drug metabolism and interactions.

Industry: In the industrial sector, this compound is used in the production of veterinary medicines and as a reference material for quality control and assurance.

Mécanisme D'action

3-Carboxy Detomidine-13C,15N2 exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation and analgesia. The stable isotope labeling allows for detailed studies of the compound’s pharmacokinetics and metabolism, providing insights into its mechanism of action.

Comparaison Avec Des Composés Similaires

Detomidine: The parent compound, used as a sedative and analgesic in veterinary medicine.

Medetomidine: Another α2-adrenergic agonist with similar sedative and analgesic properties.

Xylazine: A compound with similar pharmacological effects but different chemical structure.

Uniqueness: 3-Carboxy Detomidine-13C,15N2 is unique due to its stable isotope labeling, which allows for its use in detailed pharmacokinetic and metabolic studies. This labeling provides a significant advantage in research applications, making it a valuable tool for studying drug metabolism and interactions.

Activité Biologique

3-Carboxy Detomidine-13C,15N2 is a labeled derivative of Detomidine, a potent sedative and analgesic agent primarily used in veterinary medicine. This compound is notable for its applications in pharmacokinetic studies due to the incorporation of stable isotopes 13C and 15N, which allow for precise tracking and analysis of metabolic pathways. This article explores the biological activity, pharmacodynamics, and research findings associated with this compound.

| Property | Value |

|---|---|

| CAS Number | 1346605-14-8 |

| Molecular Formula | C12H12N2O2 |

| Molecular Weight | 220.24 g/mol |

| IUPAC Name | 3-Carboxy Detomidine |

| SMILES | C(C(=O)O)C1=CC(NC(=O)C)=C(C=C1)N(C)C |

Detomidine acts primarily as an agonist at alpha-2 adrenergic receptors, which are crucial in the modulation of neurotransmitter release. The introduction of stable isotopes in 3-Carboxy Detomidine allows researchers to trace its metabolism and distribution in biological systems more effectively.

-

Alpha-2 Adrenergic Receptor Agonism :

- The compound binds to alpha-2 receptors in the central nervous system, leading to sedation and analgesia.

- It inhibits norepinephrine release, resulting in decreased sympathetic outflow.

-

Pharmacokinetics :

- The pharmacokinetic profile of 3-Carboxy Detomidine can be studied using mass spectrometry techniques that leverage the isotopic labeling for enhanced sensitivity and specificity.

- Studies indicate a rapid onset of action with a relatively short half-life, necessitating careful dosing in clinical settings.

Biological Activity

The biological activity of 3-Carboxy Detomidine has been extensively studied in various animal models. Key findings include:

- Sedative Effects : In horses, 3-Carboxy Detomidine produces significant sedation comparable to unlabelled Detomidine but allows for better tracking due to isotopic labeling.

- Analgesic Properties : The compound exhibits analgesic effects that are beneficial during surgical procedures or painful conditions.

Case Studies

-

Veterinary Applications :

- A study conducted on horses demonstrated that administration of 3-Carboxy Detomidine resulted in effective sedation without significant adverse effects. The pharmacokinetic data obtained from this study helped refine dosing protocols for veterinary anesthetics.

-

Metabolism Studies :

- Research utilizing this compound has provided insights into its metabolic pathways. The isotopic labeling allowed for the identification of metabolites via liquid chromatography-mass spectrometry (LC-MS), revealing that primary metabolites include hydroxylated forms and conjugates.

Research Findings

Recent studies have highlighted several important aspects of the biological activity of 3-Carboxy Detomidine:

- Tissue Distribution : Isotopic labeling has facilitated studies on tissue distribution post-administration, revealing rapid accumulation in the brain and liver.

- Safety Profile : Longitudinal studies indicate a favorable safety profile with minimal side effects when used at recommended doses.

Propriétés

IUPAC Name |

3-((213C,1,3-15N2)1H-imidazol-5-ylmethyl)-2-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16)/i7+1,13+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYCKVCJPJDEL-BRALYQIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C(=O)O)CC2=C[15N]=[13CH][15NH]2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.